3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N4O3S/c26-18-5-7-19(8-6-18)28-10-12-29(13-11-28)22(32)16-30-21-9-14-35-23(21)24(33)31(25(30)34)15-17-3-1-2-4-20(17)27/h1-9,14,23H,10-13,15-16H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXGKOWFGPUQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N4O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a derivative of thieno[3,2-d]pyrimidine known for its promising biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.
The biological activity of this compound primarily involves its interaction with key enzymes and pathways:
- Target Enzymes : The compound acts on macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT), both of which are implicated in cancer progression and inflammatory responses.
- Inhibition Mechanism : It binds to the active sites of MIF and D-DT, inhibiting their tautomerase activity. This inhibition disrupts downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial in cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties:
- Cancer Cell Proliferation : It has been shown to suppress the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cultures. This suppression is attributed to its ability to inhibit D-DT activity, which is essential for cancer cell metabolism and growth.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related thieno[3,2-d]pyrimidine derivatives:
- Antitumor Activity : A study synthesized various substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors. Among them, a derivative demonstrated an IC50 value of 0.55 µM against SU-DHL-6 lymphoma cells while showing low toxicity against HEK293T cells (CC50 = 15.09 µM). This highlights the potential of thieno[3,2-d]pyrimidines in targeted cancer therapies .
- Monoamine Oxidase Inhibition : Another research focused on pyridazinone derivatives with similar structural motifs reported potent inhibitory effects on monoamine oxidase (MAO) enzymes. Compounds were identified as selective inhibitors for MAO-B with IC50 values as low as 0.013 µM. This suggests that modifications in the phenyl ring can significantly enhance biological activity and selectivity towards specific targets .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable properties for further development:
- Solubility : One derivative showed sufficient water solubility, which is critical for bioavailability in therapeutic applications.
Summary of Biological Activities
| Activity Type | Target/Effect | Observed Value |
|---|---|---|
| Antitumor Activity | Non-small cell lung cancer cells | IC50 < 10 µM |
| Enzyme Inhibition | D-Dopachrome tautomerase | IC50 < 10 µM |
| Selectivity | MAO-B over MAO-A | SI > 100 |
| Toxicity | Against HEK293T cells | CC50 > 15 µM |
Comparison with Similar Compounds
Key Observations :
- The dual fluorophenyl groups may improve lipophilicity and blood-brain barrier penetration compared to mono-fluorinated analogs .
Pharmacological Activity and Selectivity
Receptor Affinity
Piperazine-containing compounds often target dopamine receptors. For example:
- S 18126 : Selective D4 antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors .
- L 745,870 : D4 antagonist (Ki = 2.5 nM) but inactive at D2/D3 receptors .
However, its thienopyrimidine core may confer unique selectivity or off-target effects compared to benzodiazepine-based ligands.
Bioactivity Profile Correlation
Compounds with similar chemical structures often exhibit correlated bioactivity profiles . For instance:
- ASTX660 : Balances cIAP/XIAP inhibition via its pyrrolo-pyridine core and fluorophenyl-piperazine group .
- Marine alkaloids: Minor structural changes (e.g., bromination) significantly alter kinase inhibition .
The target compound’s thienopyrimidine core could modulate kinase or protease inhibition, diverging from traditional piperazine-based receptor ligands.
Pharmacokinetic and Physicochemical Properties
Key Observations :
- The isoindole-dione analog exhibits better solubility due to its polar carbonyl groups, highlighting trade-offs between lipophilicity and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
